![molecular formula C24H28N4O4S B2791056 N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115371-66-8](/img/structure/B2791056.png)
N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Overview
Description
“N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically important compounds. The compound also contains a benzamide moiety, which is a common feature in various pharmaceutical drugs due to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes an imidazole ring and a benzamide moiety, both of which are significant in medicinal chemistry and drug design .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring and the benzamide group could potentially undergo various chemical reactions .Scientific Research Applications
Anticancer Properties
This compound has shown promise in inhibiting the proliferation of colon cancer cells. Researchers synthesized a series of 24 compounds based on structural modifications of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Among these compounds, 12 exhibited inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds 7a and 7g demonstrated the highest inhibitory activity, while compound 7d showed the lowest .
Precursor for Quinoline Derivatives
Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, has been explored as a precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This highlights the compound’s versatility in potential drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butyl-3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-11-25-23(30)17-7-6-8-18(14-17)28-13-12-26-24(28)33-16-22(29)27-20-10-9-19(31-2)15-21(20)32-3/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMLBJLSLNZWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide |
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